Superior Anti-MRSA Potency of Rubraxanthone Compared to α-Mangostin and the Clinical Antibiotic Vancomycin
Rubraxanthone demonstrates significantly higher potency against methicillin-resistant Staphylococcus aureus (MRSA) than its structural analog α-mangostin and the clinically used antibiotic vancomycin, as determined by minimum inhibitory concentration (MIC) assays [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 0.31 - 1.25 µg/mL |
| Comparator Or Baseline | α-Mangostin: 1.57 - 12.5 µg/mL; Vancomycin: 3.13 - 6.25 µg/mL |
| Quantified Difference | Rubraxanthone is 5- to 10-fold more potent than α-mangostin and 10- to 20-fold more potent than vancomycin based on lower MIC range limits. |
| Conditions | In vitro susceptibility testing against multiple strains of MRSA. |
Why This Matters
This data positions rubraxanthone as a promising lead scaffold for developing novel anti-MRSA therapeutics, offering a potential potency advantage over both a major in-class analog and a current standard-of-care antibiotic, which is critical for prioritizing it in antimicrobial drug discovery programs.
- [1] Iinuma M, et al. Antibacterial activity of xanthones from guttiferaeous plants against methicillin-resistant Staphylococcus aureus. J Pharm Pharmacol. 1996 Aug;48(8):861-5. doi: 10.1111/j.2042-7158.1996.tb03988.x. View Source
